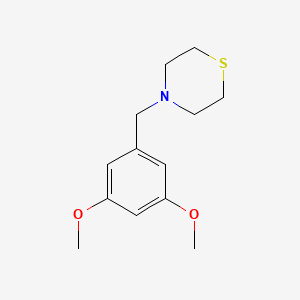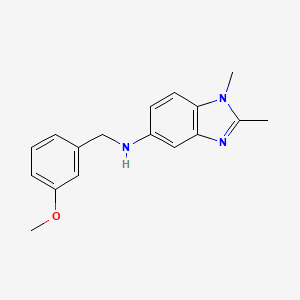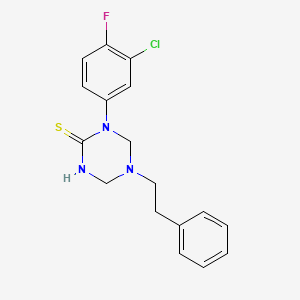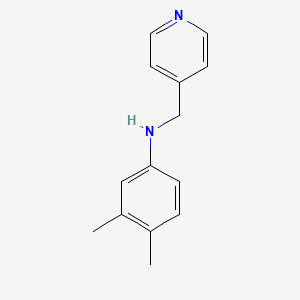![molecular formula C17H25N3O4S B5664970 1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide](/img/structure/B5664970.png)
1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to 1-acetyl-N-[3-(4-morpholinyl)propyl]-5-indolinesulfonamide, involves several steps including the condensation of appropriate amines with sulfonyl chlorides or other sulfonamide precursors. These synthetic pathways often aim to optimize yields, selectivity, and biological activity of the resulting compounds. For instance, some studies have focused on the synthesis and evaluation of sulfonamide derivatives for their inhibitory activity against AChE and BuChE, as well as their potential as multifunctional agents for Alzheimer's disease treatment (Makhaeva et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical in determining their biological activity. Studies involving X-ray crystallography and NMR spectroscopy have been employed to confirm the structures of synthesized compounds. The presence of specific functional groups, such as the morpholinyl group, and their positioning within the molecule significantly influence the compound's ability to interact with target enzymes. Molecular docking studies are also instrumental in predicting the binding affinity of these compounds to enzyme active sites, providing insights into their potential inhibitory mechanisms.
Chemical Reactions and Properties
Sulfonamide derivatives can participate in various chemical reactions, including further functionalization, to enhance their biological activity. The reactivity of the sulfonamide group allows for the introduction of additional pharmacophores or modifications to improve solubility, stability, or target specificity. These chemical properties are essential for designing compounds with optimized therapeutic profiles.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics, impacting its overall efficacy and safety as a potential therapeutic agent.
Chemical Properties Analysis
The chemical stability, reactivity, and compatibility of sulfonamide derivatives with other pharmaceutical excipients are vital considerations in drug formulation. The chemical properties of these compounds, including their acidity/basicity and potential for hydrolysis or oxidation, affect their shelf life and suitability for various dosage forms.
properties
IUPAC Name |
1-acetyl-N-(3-morpholin-4-ylpropyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-14(21)20-8-5-15-13-16(3-4-17(15)20)25(22,23)18-6-2-7-19-9-11-24-12-10-19/h3-4,13,18H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYXZSUZYUKULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)
![3-[3-cyclopentyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]-2-(methylthio)pyridine](/img/structure/B5664937.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5664947.png)


![N-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-N-methyl-2-(2-methyl-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B5664981.png)


![(4-cyclopentyl-3-oxopiperazin-1-yl)[4-(methylthio)phenyl]acetic acid](/img/structure/B5664994.png)
![1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3-methyl-3-phenylpiperidine](/img/structure/B5665002.png)
![8-(6-quinolinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665008.png)
